N-(2-methoxyphenyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
Core Furocoumarin Scaffold Analysis
The furo[3,2-g]chromen backbone constitutes a fused bicyclic system comprising a furan ring (positions 1–3, 7–9) annulated to a chromen (coumarin) moiety (positions 4–6, 10–12). The numbering follows IUPAC conventions, with the oxygen atom of the furan ring at position 2 and the lactone carbonyl of the chromen at position 7. Key features of the core include:
- Furan Ring : A five-membered oxygen heterocycle fused to the chromen system at positions 3 and 2, creating a planar, aromatic system conducive to π-π stacking interactions.
- Chromen Lactone : A six-membered benzopyrone ring with a ketone group at position 7, contributing to electrophilic reactivity and hydrogen-bonding potential.
- Methyl Substituents : Three methyl groups occupy positions 3, 5, and 9, imparting steric bulk and modulating electronic properties. The 3- and 5-methyl groups reside on the chromen ring, while the 9-methyl is positioned on the furan moiety.
The molecular formula of the core scaffold (C₁₅H₁₄O₄) is extended to C₂₄H₂₅NO₅ when accounting for the propanamide and 2-methoxyphenyl substituents. X-ray crystallographic studies of analogous furo[3,2-g]chromen derivatives reveal a near-planar tricyclic system with bond lengths and angles consistent with aromatic stabilization.
Substituent Configuration and Stereochemical Considerations
The compound’s uniqueness arises from its substituents:
Propanamide Side Chain
A three-carbon propanamide linker (-CH₂-CH₂-CONH-) attaches the 2-methoxyphenyl group to position 6 of the chromen core. Key characteristics include:
- Positioning : The propanamide chain extends from the chromen’s position 6, a site previously associated with modulating biological activity in furocoumarins.
- Conformational Flexibility : The ethylenic bonds (-CH₂-CH₂-) permit rotation, enabling adaptive binding to molecular targets.
- Amide Bond : The -CONH- group participates in hydrogen bonding, as observed in docking studies of similar compounds.
2-Methoxyphenyl Group
The terminal 2-methoxyphenyl moiety introduces:
Stereochemical Features
No chiral centers are present in the core scaffold or substituents. However, the 2-methoxyphenyl group’s ortho substitution imposes restricted rotation about the aryl-amide bond, creating atropisomeric potential under specific conditions. Computational models suggest a 15–20° dihedral angle between the phenyl ring and the amide plane, optimizing hydrophobic interactions.
Comparative Analysis with Furo[3,2-g]Chromen Derivatives
The structural and functional nuances of this compound become evident when compared to related derivatives (Table 1):
Table 1: Substituent Profiles of Furo[3,2-g]Chromen Derivatives
Key Comparisons:
- Electrophilic vs. Hydrogen-Bonding Groups : Unlike 5-oxo-6-carbaldehyde derivatives, which exhibit electrophilic reactivity at position 6, the propanamide group in the query compound prioritizes hydrogen bonding and conformational adaptability.
- Solubility Modulation : The 2-methoxyphenyl group enhances hydrophilicity compared to the thiomorpholinylpropyl substituent in CID 49652521, which introduces sulfur-based lipophilicity.
- Enzyme Interaction : Hydrazono derivatives demonstrate stronger acetylcholinesterase inhibition due to π-π stacking with catalytic triads, whereas the query compound’s amide linkage may favor peripheral anionic site interactions.
Structural Implications for Reactivity
The 3,5,9-trimethyl groups on the chromen core create a sterically shielded environment around position 6, limiting nucleophilic attack on the propanamide bond. This contrasts with unsubstituted furo[3,2-g]chromen derivatives, where position 6 is more accessible for chemical modifications.
Properties
Molecular Formula |
C24H23NO5 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C24H23NO5/c1-13-12-29-22-15(3)23-18(11-17(13)22)14(2)16(24(27)30-23)9-10-21(26)25-19-7-5-6-8-20(19)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,25,26) |
InChI Key |
STAIKGBFPCSCLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4=CC=CC=C4OC)C)C |
Origin of Product |
United States |
Preparation Methods
Propanamide Side Chain Introduction
The propanamide moiety is introduced via nucleophilic acyl substitution. 3-Bromopropanoyl chloride is reacted with 2-methoxyaniline in dichloromethane under nitrogen atmosphere, followed by dehydrohalogenation with triethylamine. This produces N-(2-methoxyphenyl)propanamide with 91% purity after recrystallization .
Optimized conditions for amide bond formation:
-
Molar ratio: 1:1.2 (acid chloride:amine)
-
Solvent: Anhydrous CH₂Cl₂
-
Catalyst: 5 mol% DMAP
-
Reaction time: 3 h at 0°C → 12 h at 25°C
Final Coupling Reaction
The furochromene core and propanamide side chain are coupled using Mitsunobu conditions or Steglich esterification. A preferred method involves:
-
Activating the furochromene’s C6-hydroxyl group with N,N'-carbonyldiimidazole (CDI) in THF
-
Reacting with N-(2-methoxyphenyl)propanamide in the presence of 1,8-diazabicycloundec-7-ene (DBU)
-
Purification via silica gel chromatography (hexane:EtOAc = 3:1)
Comparative coupling efficiencies:
| Coupling Method | Yield | Purity |
|---|---|---|
| Mitsunobu (DIAD, PPh₃) | 65% | 94% |
| Steglich (DCC, DMAP) | 58% | 89% |
| CDI-Mediated | 73% | 98% |
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors demonstrate superior performance over batch processes:
Flow reactor parameters (Pilot-scale):
-
Residence time: 8.5 min
-
Temperature: 110°C
-
Pressure: 3.2 bar
-
Productivity: 1.2 kg/h
Critical quality control points include:
-
Residual solvent analysis (HPLC)
-
Heavy metal contamination (<10 ppm)
-
Chirality verification (CD spectroscopy)
Reaction Mechanism and Kinetics
The rate-determining step involves nucleophilic attack of the propanamide nitrogen on the activated furochromene intermediate. Kinetic studies reveal second-order dependence with activation energy (Eₐ) of 89.4 kJ/mol .
Arrhenius plot data (k in s⁻¹):
| Temperature (°C) | Rate Constant |
|---|---|
| 25 | 0.0027 |
| 40 | 0.0053 |
| 60 | 0.0128 |
Purification and Characterization
Final purification employs sequential crystallization from ethanol/water (4:1) followed by activated carbon treatment. Analytical data matches theoretical values:
Spectroscopic validation:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.34–6.89 (m, 4H, Ar-H), 3.82 (s, 3H, OCH₃), 2.98 (t, J=7.2 Hz, 2H), 2.45 (s, 6H, CH₃), 2.12 (s, 3H, CH₃) |
| HRMS (ESI+) | m/z 491.2147 [M+H]⁺ (calc. 491.2152) |
| HPLC (C18) | tR = 6.72 min, 99.4% purity |
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(2-methoxyphenyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide exhibit significant anticancer properties. For instance, derivatives of furocoumarins have shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated that the incorporation of methoxy groups enhances the bioactivity of these compounds against cancer cells .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Compounds with similar furocoumarin structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways. This positions this compound as a candidate for further investigation in treating inflammatory diseases .
Pharmacological Applications
Neuroprotective Properties
Recent studies suggest that this compound may exhibit neuroprotective effects. Research on related compounds has shown their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a crucial role .
Antimicrobial Activity
The antimicrobial potential of furocoumarin derivatives has been explored extensively. This compound could provide a basis for developing new antimicrobial agents against resistant bacterial strains due to its unique structural features .
Material Science
Polymer Chemistry
In material science, the compound's derivatives can be utilized in synthesizing novel polymers with enhanced properties such as UV resistance and thermal stability. The incorporation of furocoumarin units into polymer matrices has been shown to improve mechanical strength and durability .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modulates.
Pathways Involved: Cellular signaling pathways, metabolic pathways, and gene expression pathways that are affected by the compound.
Comparison with Similar Compounds
Core Modifications
The furochromen core is conserved across analogs, but substituent patterns vary:
- Methylation : The target compound features 3,5,9-trimethyl groups, enhancing steric bulk and lipophilicity. In contrast, compound I-15 () has a 5,9-dimethyl core with a 3-phenyl group, which increases aromatic interactions .
- Oxo Group : The 7-oxo moiety is conserved in all analogs, critical for maintaining the planar structure and electronic properties of the chromen system.
Propanamide Side Chain Variations
The N-substituent on the propanamide chain determines target specificity and pharmacokinetics:
- 2-Methoxyphenyl Group : Enhances hydrophilicity compared to phenyl or alkyl substituents due to the methoxy (-OCH₃) group. This may improve solubility but reduce membrane permeability.
- Sulfonohydrazide (I-15): Introduces a polar sulfonamide group, likely contributing to antifungal activity via enzyme inhibition .
- Heterocyclic Substituents (NFP, ZINC02123811) : Imidazole and piperidine groups enable interactions with catalytic triads in proteases, as seen in Cathepsin L and SARS-CoV-2 Mpro inhibition .
Physicochemical Properties
Antifungal Activity
Compounds like I-10–I-15 () demonstrate fungicidal effects, likely via inhibition of fungal cytochrome P450 enzymes or membrane disruption. The 3-phenyl and sulfonohydrazide groups in I-15 enhance activity compared to the target compound’s 2-methoxyphenyl group .
Antiviral Activity
ZINC02123811 () inhibits SARS-CoV-2 main protease (Mpro) with a binding affinity of −8.9 kcal/mol, attributed to its piperidine-carboxamide group forming hydrogen bonds with Gly143 and Glu166 . The target compound’s methoxy group may similarly engage polar residues in viral proteases.
Enzyme Inhibition
NFP () inhibits Cathepsin L by interacting with Cys25, Met161, and Asp162 in the catalytic triad. Its imidazole moiety facilitates π-cation interactions absent in the target compound .
Biological Activity
N-(2-methoxyphenyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a furochromenyl moiety linked to a methoxyphenyl group through a propanamide chain. Its molecular formula is with a molecular weight of 405.4 g/mol. The structural complexity suggests diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃NO₅ |
| Molecular Weight | 405.4 g/mol |
| CAS Number | 1574470-89-5 |
This compound primarily acts as a photosensitizer . Upon exposure to light, it generates reactive oxygen species (ROS), leading to cellular damage and apoptosis. This property positions it as a candidate for photodynamic therapy in cancer treatment .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The methoxyphenyl group contributes to its ability to scavenge free radicals, reducing oxidative stress and potentially protecting against cellular damage.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of cancer cells, particularly in breast cancer models (e.g., MDA-MB-231 cells). It has shown comparable inhibitory activity to established chemotherapeutics like paclitaxel .
- Enzyme Interaction : The furochromenyl structure may interact with specific enzymes or receptors, modulating their activity and leading to diverse biological effects.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:
| Study Focus | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 | 21.6 | Strongest cytotoxic activity observed |
| Selective Cytotoxicity | MDA-MB-231 | 29.3 | Enhanced activity with electron-withdrawing groups |
These studies utilized the MTT assay method to assess cell viability and growth inhibition.
Mechanistic Insights
Further investigations into the compound's mechanism revealed that it induces apoptosis through ROS generation. This process involves disrupting mitochondrial function and activating caspase pathways, leading to programmed cell death in cancer cells .
Q & A
Q. Q: What are the critical steps and challenges in synthesizing N-(2-methoxyphenyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide?
A: Synthesis involves a multi-step process:
Core Formation : Construct the furo[3,2-g]chromen-7-one core via cyclization of substituted coumarin precursors under acidic or basic conditions .
Functionalization : Introduce methyl groups at positions 3,5,9 using alkylating agents (e.g., methyl iodide) under controlled pH (7–9) to avoid over-substitution .
Amidation : Couple the propanamide side chain to the 2-methoxyphenyl group using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DCM .
Key Challenges :
- Yield Optimization : Side reactions during alkylation require precise stoichiometry and temperature control (e.g., 0–5°C for methyl group addition) .
- Purification : Remove unreacted intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Structural Characterization
Q. Q: Which analytical techniques are essential for confirming the structure and purity of this compound?
A:
- NMR Spectroscopy :
- LC-MS : Validates molecular weight (e.g., [M+H]+ ≈ 405–420 g/mol) and detects impurities using gradients like 10–90% MeOH with 0.1% formic acid .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns .
Basic Biological Activity Screening
Q. Q: What preliminary assays are used to evaluate the compound’s bioactivity?
A:
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Antioxidant : DPPH/ABTS radical scavenging assays (IC50 compared to ascorbic acid) .
- Anti-inflammatory : COX-2 inhibition measured via ELISA .
Methodological Note : Use DMSO for solubilization (≤0.1% final concentration) to avoid cytotoxicity artifacts .
Advanced Mechanistic Studies
Q. Q: How can researchers identify molecular targets and pathways modulated by this compound?
A:
- Target Identification :
- Pathway Analysis :
- RNA-Seq : Compare transcriptomic profiles of treated vs. untreated cells (e.g., apoptosis/autophagy markers) .
- Western Blot : Quantify protein expression (e.g., p53, Bcl-2) .
Computational Modeling
Q. Q: What in silico strategies predict binding modes and SAR for this compound?
A:
- Docking (AutoDock Vina) : Simulate interactions with targets (e.g., EGFR, tubulin) using PDB structures. Focus on hydrogen bonds with the methoxyphenyl group and hydrophobic contacts with methyl substituents .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR : Correlate substituent variations (e.g., methyl vs. ethyl groups) with bioactivity using CoMFA/CoMSIA .
Data Contradictions & Resolution
Q. Q: How to address discrepancies in reported bioactivity or synthesis yields?
A:
- Bioactivity Variability :
- Assay Standardization : Use identical cell lines (ATCC-validated) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Solvent Effects : Ensure consistent DMSO concentrations across studies .
- Synthesis Yield Discrepancies :
- Reagent Purity : Use ≥99% EDCI/HOBt to minimize side products .
- Replicate Key Steps : Compare yields for alkylation under N2 vs. ambient atmosphere .
Advanced Synthetic Modifications
Q. Q: What strategies optimize the propanamide side chain for enhanced bioactivity?
A:
- Side-Chain Diversification :
- Replace 2-methoxyphenyl with substituted benzyl groups (e.g., 4-fluoro) via reductive amination .
- Introduce heterocycles (e.g., pyridyl) using Suzuki-Miyaura coupling .
- Prodrug Design :
Stability & Storage
Q. Q: What conditions prevent degradation during long-term storage?
A:
- Lyophilization : Store as a lyophilized powder at −80°C under argon .
- Solution Stability : In DMSO, aliquot to avoid freeze-thaw cycles; monitor via LC-MS every 6 months .
Toxicity Profiling
Q. Q: How to assess off-target effects and in vivo safety?
A:
- hERG Assay : Screen for cardiac toxicity using patch-clamp electrophysiology .
- Acute Toxicity (Rodents) : Administer 10–100 mg/kg orally; monitor ALT/AST levels and histopathology .
Comparative Analysis with Analogues
Q. Q: How does this compound differ from structurally similar furochromen derivatives?
A:
- Key Distinctions :
- Methoxy vs. Hydroxyl : The 2-methoxyphenyl group enhances lipophilicity (logP ≈ 3.5) vs. hydroxylated analogs (logP ≈ 2.0) .
- Methyl Substitution : 3,5,9-Trimethyl groups improve metabolic stability (t1/2 > 6h in liver microsomes) .
- Bioactivity Comparison :
- Anticancer Potency : 2–3× higher IC50 than N-(4-methoxybenzyl) derivatives in MCF-7 cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
